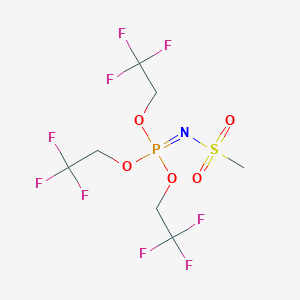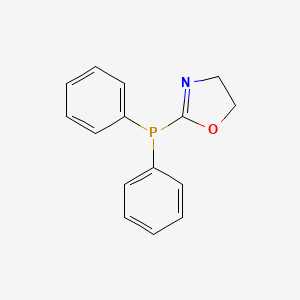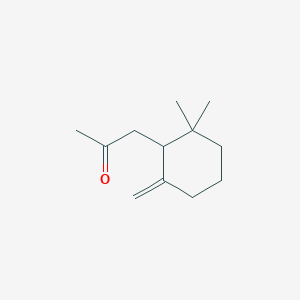
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of trifluoroethyl groups and a methanesulfonyl group attached to a phosphorimidate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate typically involves the reaction of trifluoroethanol with a suitable phosphorimidate precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced products.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl sulfonates, while reduction may produce trifluoroethyl phosphines.
Wissenschaftliche Forschungsanwendungen
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The methanesulfonyl group provides additional functionalization, enabling the compound to act as a versatile reagent in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2,2-trifluoroethyl)phosphate: Known for its use in nonflammable electrolytes for lithium-ion batteries.
Tris(2,2,2-trifluoroethyl)borate: Used as a reagent in organic synthesis and known for its unique reactivity.
Tris(2,2,2-trifluoroethyl)phosphite: Employed as a ligand in organometallic chemistry and as an electrolyte additive.
Uniqueness
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate stands out due to its combination of trifluoroethyl and methanesulfonyl groups, which provide unique reactivity and functionalization options. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
378795-41-6 |
|---|---|
Molekularformel |
C7H9F9NO5PS |
Molekulargewicht |
421.18 g/mol |
IUPAC-Name |
N-[tris(2,2,2-trifluoroethoxy)-λ5-phosphanylidene]methanesulfonamide |
InChI |
InChI=1S/C7H9F9NO5PS/c1-24(18,19)17-23(20-2-5(8,9)10,21-3-6(11,12)13)22-4-7(14,15)16/h2-4H2,1H3 |
InChI-Schlüssel |
SEUZQGHKQSLZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)


![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)





![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)


